molecular formula C15H10ClFO2 B2866655 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid CAS No. 377769-45-4

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid

Cat. No.: B2866655
CAS No.: 377769-45-4
M. Wt: 276.69
InChI Key: CDSOETPFPCFBHL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one phenyl ring and a fluorine atom on the other, making it a halogenated chalcone. Chalcones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 4-chlorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization from ethyl acetate/hexane can be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes and proteins involved in inflammation, cell proliferation, and microbial growth. The halogen atoms on the phenyl rings enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid is unique due to its specific combination of halogen atoms and the α,β-unsaturated carbonyl system. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSOETPFPCFBHL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C2=CC=C(C=C2)F)/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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